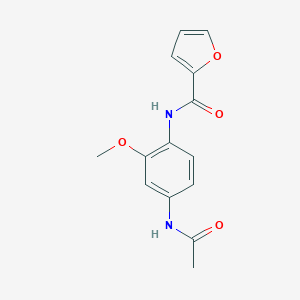![molecular formula C14H9Cl2FN4S B317513 5-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)tetrazole](/img/structure/B317513.png)
5-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)tetrazole is a synthetic organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 2,4-dichlorobenzylthio group and a 4-fluorophenyl group attached to the tetrazole ring
Métodos De Preparación
The synthesis of 5-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.
Introduction of the 2,4-dichlorobenzylthio Group: This step involves the nucleophilic substitution reaction where the tetrazole ring is treated with 2,4-dichlorobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Attachment of the 4-fluorophenyl Group: The final step involves the coupling of the tetrazole derivative with 4-fluorophenyl halide using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
5-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any functional groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated benzyl and phenyl positions, using nucleophiles like amines or thiols.
Coupling Reactions: The tetrazole ring can participate in coupling reactions with various electrophiles under the influence of catalysts like palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparación Con Compuestos Similares
Similar compounds to 5-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)tetrazole include other tetrazole derivatives with different substituents. These compounds may have similar core structures but differ in their biological activities and applications. Some examples include:
5-[(2,4-dichlorobenzyl)thio]-1-(4-iodophenyl)-1H-tetrazole: Similar structure but with an iodine atom instead of a fluorine atom.
5-[(2,4-dichlorobenzyl)thio]-1-(4-chlorophenyl)-1H-tetrazole: Similar structure but with a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H9Cl2FN4S |
|---|---|
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
5-[(2,4-dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)tetrazole |
InChI |
InChI=1S/C14H9Cl2FN4S/c15-10-2-1-9(13(16)7-10)8-22-14-18-19-20-21(14)12-5-3-11(17)4-6-12/h1-7H,8H2 |
Clave InChI |
MWVMEUGQTJQXAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCC3=C(C=C(C=C3)Cl)Cl)F |
SMILES canónico |
C1=CC(=CC=C1N2C(=NN=N2)SCC3=C(C=C(C=C3)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B317430.png)
![ethyl 2-(3,5-ditert-butyl-4-hydroxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B317432.png)
![1-[5-(4-BROMOPHENYL)-4-(4-ETHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE](/img/structure/B317436.png)

![N-{2-[(2,6-dichlorobenzyl)oxy]benzyl}-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide](/img/structure/B317440.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B317441.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide](/img/structure/B317442.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-benzylbenzamide](/img/structure/B317443.png)
![N-[4-(cinnamoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B317444.png)

![N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B317451.png)
![N-{4-[(4-tert-butylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B317452.png)
![N-{4-[(2-chloro-5-iodobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B317454.png)
![N-{4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B317455.png)
